molecular formula C18H21N3O3S B6119319 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B6119319
M. Wt: 359.4 g/mol
InChI Key: BRYUNQZITPFIOT-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridin-3-ylmethyl group and a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-methylbenzamide.

    Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-methylbenzamide with pyridin-3-ylmethanol in the presence of a suitable base such as sodium hydride.

    Sulfonylation: The final step involves the introduction of the pyrrolidin-1-ylsulfonyl group. This can be achieved by reacting the intermediate product with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride or electrophilic substitution using sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(pyridin-2-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • 4-methyl-N-(pyridin-4-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
  • 4-methyl-N-(pyridin-3-ylmethyl)-3-(morpholin-1-ylsulfonyl)benzamide

Uniqueness

4-methyl-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-14-6-7-16(18(22)20-13-15-5-4-8-19-12-15)11-17(14)25(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYUNQZITPFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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